molecular formula C8H14Cl2N2 B13765023 N-propyl-3-Pyridinamine Dihydrochloride

N-propyl-3-Pyridinamine Dihydrochloride

Cat. No.: B13765023
M. Wt: 209.11 g/mol
InChI Key: CXPYMIMNVBGIHN-UHFFFAOYSA-N
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Description

N-propyl-3-Pyridinamine Dihydrochloride is a chemical compound with the molecular formula C8H12N2.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-Pyridinamine Dihydrochloride typically involves the alkylation of 3-pyridinamine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often crystallized and purified through recrystallization techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-Pyridinamine Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-propyl-3-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-propyl-3-pyridinecarboxylic acid.

    Reduction: Various amine derivatives.

    Substitution: Different alkyl or aryl substituted pyridinamine derivatives.

Scientific Research Applications

N-propyl-3-Pyridinamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinamine: A simpler analog without the propyl group.

    N-methyl-3-Pyridinamine: Similar structure with a methyl group instead of a propyl group.

    N-ethyl-3-Pyridinamine: Contains an ethyl group instead of a propyl group.

Uniqueness

N-propyl-3-Pyridinamine Dihydrochloride is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

N-propylpyridin-3-amine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-2-5-10-8-4-3-6-9-7-8;;/h3-4,6-7,10H,2,5H2,1H3;2*1H

InChI Key

CXPYMIMNVBGIHN-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN=CC=C1.Cl.Cl

Origin of Product

United States

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